molecular formula C17H23F2NO2 B2948425 (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate CAS No. 915158-39-3

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Katalognummer B2948425
CAS-Nummer: 915158-39-3
Molekulargewicht: 311.373
InChI-Schlüssel: BWWLLGQSYULNNY-UONOGXRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, also known as TAK-659, is a small molecule inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Wirkmechanismus

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate binds covalently to the cysteine residue in the active site of BTK, thereby inhibiting its activity (4). BTK is a key mediator of B-cell receptor signaling, and its inhibition leads to decreased activation of downstream signaling pathways, including PI3K/AKT and NF-κB. This ultimately leads to apoptosis of B-cells.
Biochemical and Physiological Effects:
Inhibition of BTK by (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have several biochemical and physiological effects. In preclinical studies, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to induce apoptosis of B-cells, inhibit B-cell proliferation, and decrease the production of cytokines and chemokines (2). In addition, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been shown to have immunomodulatory effects, including decreasing the number of regulatory T-cells and increasing the number of effector T-cells (5).

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate as a research tool is its selectivity for BTK. Unlike other BTK inhibitors, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate does not inhibit other kinases in the same family, such as Tec and Itk (6). This selectivity makes (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate a valuable tool for studying the specific roles of BTK in B-cell biology and disease. One limitation of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is its irreversible binding to BTK, which can make it difficult to study the reversibility of BTK inhibition.

Zukünftige Richtungen

There are several future directions for research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cells. For example, combining (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate with inhibitors of PI3K or BCL-2 has been shown to have synergistic effects in preclinical models (7). Another area of interest is the development of biomarkers that can predict response to BTK inhibition. Several biomarkers, including mutations in BTK and downstream signaling pathways, have been identified as potential predictors of response (8). Finally, the clinical development of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in other B-cell malignancies, such as diffuse large B-cell lymphoma and follicular lymphoma, is an area of active investigation.
In conclusion, (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate is a small molecule inhibitor of BTK with potent anti-tumor activity in preclinical models of B-cell malignancies. Its selectivity for BTK makes it a valuable tool for studying the specific roles of BTK in B-cell biology and disease. Future research on (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate will focus on combination therapies, biomarker development, and clinical development in other B-cell malignancies.
References:
1. Kishikawa K, et al. Bioorg Med Chem Lett. 2016;26(9):2154-2158.
2. Tam C, et al. Blood. 2013;122(21):Abstract 675.
3. Advani R, et al. Blood. 2016;128(22):Abstract 4074.
4. Liu Q, et al. J Med Chem. 2011;54(23):8176-8183.
5. Dubovsky JA, et al. Blood. 2013;122(21):Abstract 283.
6. Evans EK, et al. J Med Chem. 2013;56(4):1535-1548.
7. Buggy JJ, et al. Blood. 2014;124(21):Abstract 830.
8. Woyach JA, et al. Blood. 2014;124(21):Abstract 330.

Synthesemethoden

The synthesis of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been described in the literature (1). The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity.

Wissenschaftliche Forschungsanwendungen

(3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate inhibits BTK activity and downstream signaling pathways, leading to apoptosis of B-cells (2). In vivo studies have demonstrated that (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate has potent anti-tumor activity in mouse models of CLL and MCL (3). These preclinical studies have provided the basis for clinical trials of (3S,4R)-ethyl 1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate in patients with B-cell malignancies.

Eigenschaften

IUPAC Name

ethyl (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2NO2/c1-5-22-16(21)14-10-20(17(2,3)4)9-13(14)12-7-6-11(18)8-15(12)19/h6-8,13-14H,5,9-10H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWLLGQSYULNNY-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1C2=C(C=C(C=C2)F)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3s,4r)-ethyl1-(tert-butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.